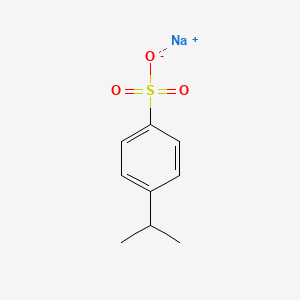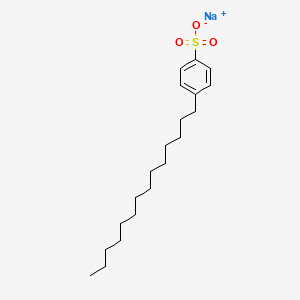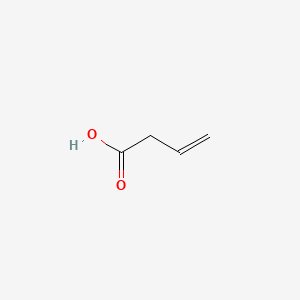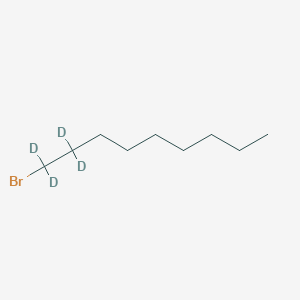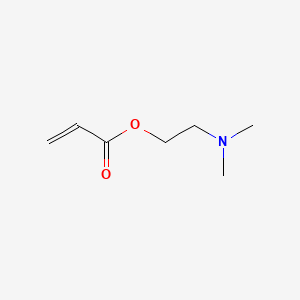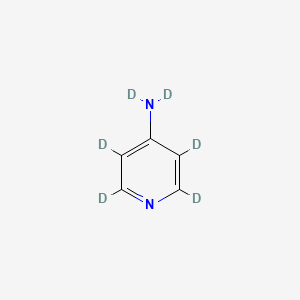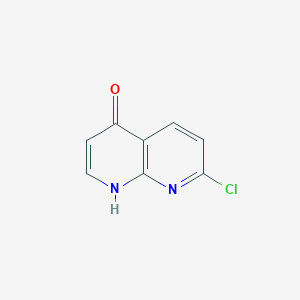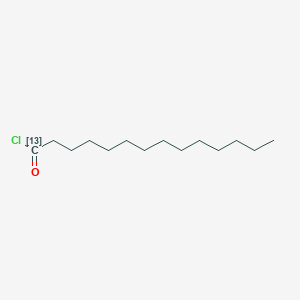
(1-~13~C)Tetradecanoyl chloride
描述
(1-~13~C)Tetradecanoyl chloride, also known as Tetradecanoyl-1-~13~C chloride, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the tetradecanoyl chloride molecule. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to the presence of the carbon-13 isotope, which is a non-radioactive, stable isotope.
准备方法
Synthetic Routes and Reaction Conditions: (1-~13~C)Tetradecanoyl chloride can be synthesized through the reaction of (1-~13~C)Tetradecanoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chloride reagent in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反应分析
Types of Reactions: (1-~13~C)Tetradecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form (1-~13~C)Tetradecanoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran. Common reagents include amines, alcohols, and thiols.
Hydrolysis: Conducted in aqueous conditions, often at room temperature.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride and is usually performed at elevated temperatures.
Major Products Formed:
Amides, Esters, and Thioesters: From nucleophilic substitution reactions.
(1-~13~C)Tetradecanoic Acid: From hydrolysis.
Aromatic Ketones: From Friedel-Crafts acylation.
科学研究应用
(1-~13~C)Tetradecanoyl chloride is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Metabolic Studies: Used as a tracer to study fatty acid metabolism and lipid biosynthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized in NMR studies to investigate molecular structures and dynamics.
Isotope Labeling: Employed in various biochemical assays to track the incorporation and transformation of the labeled carbon atom in metabolic pathways.
Drug Development: Used in the synthesis of labeled compounds for pharmacokinetic and pharmacodynamic studies.
作用机制
The mechanism of action of (1-~13~C)Tetradecanoyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives, which can then participate in metabolic pathways. The carbon-13 isotope allows for the tracking and analysis of these pathways using techniques such as NMR spectroscopy. The molecular targets and pathways involved depend on the specific nucleophile and the resulting derivative formed.
相似化合物的比较
Tetradecanoyl Chloride: The non-labeled version of (1-~13~C)Tetradecanoyl chloride.
Myristoyl Chloride: Another name for tetradecanoyl chloride.
Palmitoyl Chloride: A similar acyl chloride with a longer carbon chain (16 carbons).
Lauroyl Chloride: A similar acyl chloride with a shorter carbon chain (12 carbons).
Uniqueness: The primary uniqueness of this compound lies in the incorporation of the carbon-13 isotope, which makes it invaluable for research applications that require isotope labeling. This allows for detailed studies of metabolic pathways and molecular interactions that are not possible with the non-labeled version.
属性
IUPAC Name |
(113C)tetradecanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3/i14+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWCRLGKYWVLHQ-UJKGMGNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[13C](=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745691 | |
| Record name | (1-~13~C)Tetradecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-34-1 | |
| Record name | (1-~13~C)Tetradecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286425-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


